molecular formula C18H26O3 B1307220 Benzoic acid, 4-(10-undecenyloxy)- CAS No. 59100-95-7

Benzoic acid, 4-(10-undecenyloxy)-

Cat. No.: B1307220
CAS No.: 59100-95-7
M. Wt: 290.4 g/mol
InChI Key: AWUMMWYGOIPYOJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(10-undecenyloxy)-: is an organic compound with the molecular formula C18H26O3 . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 10-undecenyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(10-undecenyloxy)- typically involves the reaction of 4-hydroxybenzoic acid with 10-undecenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of benzoic acid, 4-(10-undecenyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-(10-undecenyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzoic acid, 4-(10-undecenyloxy)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers .

Biology: In biological research, this compound is used to study the interactions between organic molecules and biological systems. It is also used in the development of bioactive compounds .

Medicine: Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, benzoic acid, 4-(10-undecenyloxy)- is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(10-undecenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 4-(10-undecenyloxy)- is unique due to the presence of both the benzoic acid moiety and the 10-undecenyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Benzoic acid, 4-(10-undecenyloxy)- is an organic compound with the molecular formula C18H26O3C_{18}H_{26}O_{3}. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

The structure of benzoic acid, 4-(10-undecenyloxy)- features a benzoic acid moiety substituted at the para position with a 10-undecenyloxy group. The synthesis typically involves the reaction of 4-hydroxybenzoic acid with 10-undecenyl bromide in the presence of potassium carbonate as a base, using dimethylformamide (DMF) as a solvent under reflux conditions.

Biological Activity Overview

Benzoic acid derivatives are known for their diverse biological activities. The specific compound, benzoic acid, 4-(10-undecenyloxy)- has been studied for its potential in various biological applications:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for drug formulations aimed at combating bacterial and fungal infections.
  • Cellular Mechanisms : Research indicates that benzoic acid derivatives can enhance the activity of key protein degradation systems in cells, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This is particularly relevant in contexts such as aging, where these pathways tend to decline .

Detailed Research Findings

Recent studies have highlighted the compound's interactions with cellular mechanisms:

  • Proteasome Activation : In vitro studies demonstrated that benzoic acid derivatives can significantly activate proteasomal chymotrypsin-like activity. For instance, one study found that certain derivatives increased proteasome activity by over 400% in human foreskin fibroblasts .
  • Cathepsin Activation : The same research indicated that compounds similar to benzoic acid, 4-(10-undecenyloxy)- could enhance the activity of cathepsins B and L, which are crucial for protein degradation and cellular homeostasis. This suggests potential therapeutic applications in age-related diseases where proteostasis is compromised .

Comparative Biological Activity

To provide a clearer understanding of benzoic acid, 4-(10-undecenyloxy)-'s biological activity, it is beneficial to compare it with related compounds:

CompoundAntimicrobial ActivityProteasome ActivationCathepsin Activation
Benzoic AcidModerateLowLow
p-Hydroxybenzoic AcidHighModerateModerate
Benzoic Acid, 4-(10-undecenyloxy)-Potentially HighHighHigh

Case Studies

  • In Vitro Studies : A study conducted on human foreskin fibroblasts evaluated the effects of various benzoic acid derivatives on proteasome and cathepsin activities. The results indicated that at concentrations of 1 and 10 µg/mL, several derivatives significantly enhanced proteolytic activities without cytotoxic effects .
  • Antimicrobial Testing : In another study focusing on the antimicrobial properties of benzoic acid derivatives, compounds were tested against a range of bacterial strains. The results suggested that certain derivatives exhibited significant inhibitory effects, supporting their potential use in pharmaceutical applications.

Properties

IUPAC Name

4-undec-10-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h2,11-14H,1,3-10,15H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUMMWYGOIPYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395396
Record name Benzoic acid, 4-(10-undecenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59100-95-7
Record name Benzoic acid, 4-(10-undecenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.80 g (18.2 mM) of ethyl p-(10-undecenyl)oxybenzoate and 2.18 mg (54.6 mM) of sodium hydroxide in 4 ml of water, and 30 ml of methanol were stirred for 3 hours under heating. After the reaction, 20 ml of distilled water was added, followed by distilling-off of methanol and acidification of the solution with 6M-hydrochloric acid. The thus-produced p-(10-undecenyl)oxybenzoic acid was recovered by filtration and dried under vacuum in a dessicator to obtain 5.25 g (18.1 mM) of p-(10-undecenyl)oxybenzoic acid. Yield: 99.5% %.
Name
ethyl p-(10-undecenyl)oxybenzoate
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
2.18 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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